molecular formula C19H14ClNO4 B11067892 phenyl N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-beta-alaninate

phenyl N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-beta-alaninate

Cat. No.: B11067892
M. Wt: 355.8 g/mol
InChI Key: ASIMEPHOPBZYLK-UHFFFAOYSA-N
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Description

PHENYL 3-[(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a chlorinated naphthalene ring, and a propanoate ester. Its chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL 3-[(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE typically involves multiple steps, starting with the preparation of the naphthalene derivative. The chlorination of 1,4-dihydroxy-2-naphthoic acid is a crucial step, followed by the formation of the amide bond with phenylalanine. The final step involves esterification to form the propanoate ester. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

PHENYL 3-[(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

PHENYL 3-[(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of PHENYL 3-[(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. Its effects are mediated through the formation of covalent or non-covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • PHENYL 3-[(3-BROMO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE
  • PHENYL 3-[(3-IODO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE
  • PHENYL 3-[(3-METHYL-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE

Uniqueness

PHENYL 3-[(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorinated naphthalene ring can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H14ClNO4

Molecular Weight

355.8 g/mol

IUPAC Name

phenyl 3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propanoate

InChI

InChI=1S/C19H14ClNO4/c20-16-17(19(24)14-9-5-4-8-13(14)18(16)23)21-11-10-15(22)25-12-6-2-1-3-7-12/h1-9,21H,10-11H2

InChI Key

ASIMEPHOPBZYLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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